

physicochemical properties of 4-Tert-butyl-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 4-Tert-butyl-1,3-thiazol-2-amine

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An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-1,3-thiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **4-Tert-butyl-1,3-thiazol-2-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, excretion (ADME), and overall suitability as a drug candidate. The key physicochemical parameters for **4-Tert-butyl-1,3-thiazol-2-amine** are summarized below.

Property	Value	Significance in Drug Development
Molecular Formula	C ₇ H ₁₂ N ₂ S	Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight	156.25 g/mol [1]	Affects diffusion rates and the ability to cross biological membranes.
Melting Point	98-103 °C[1]	Indicates purity and solid-state stability; relevant for formulation and storage.
LogP (Octanol/Water)	2.0228 (Calculated)[2]	A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding.
Aqueous Solubility	Limited (Qualitative)[3]	Crucial for absorption and formulation; low solubility can hinder bioavailability.
pKa (Predicted)	~5.5-6.5 (Amine)	Governs the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport.
Topological Polar Surface Area (TPSA)	38.91 Å ²	Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors	1	Influences binding interactions with biological targets and contributes to solubility.
Hydrogen Bond Acceptors	3	Influences binding interactions with biological targets and

contributes to solubility.

Rotatable Bonds

0

A low number suggests conformational rigidity, which can be favorable for target binding.

Note: The pKa value is an estimation based on typical values for 2-aminothiazole derivatives and has not been experimentally determined from the search results.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard protocols for key experiments.

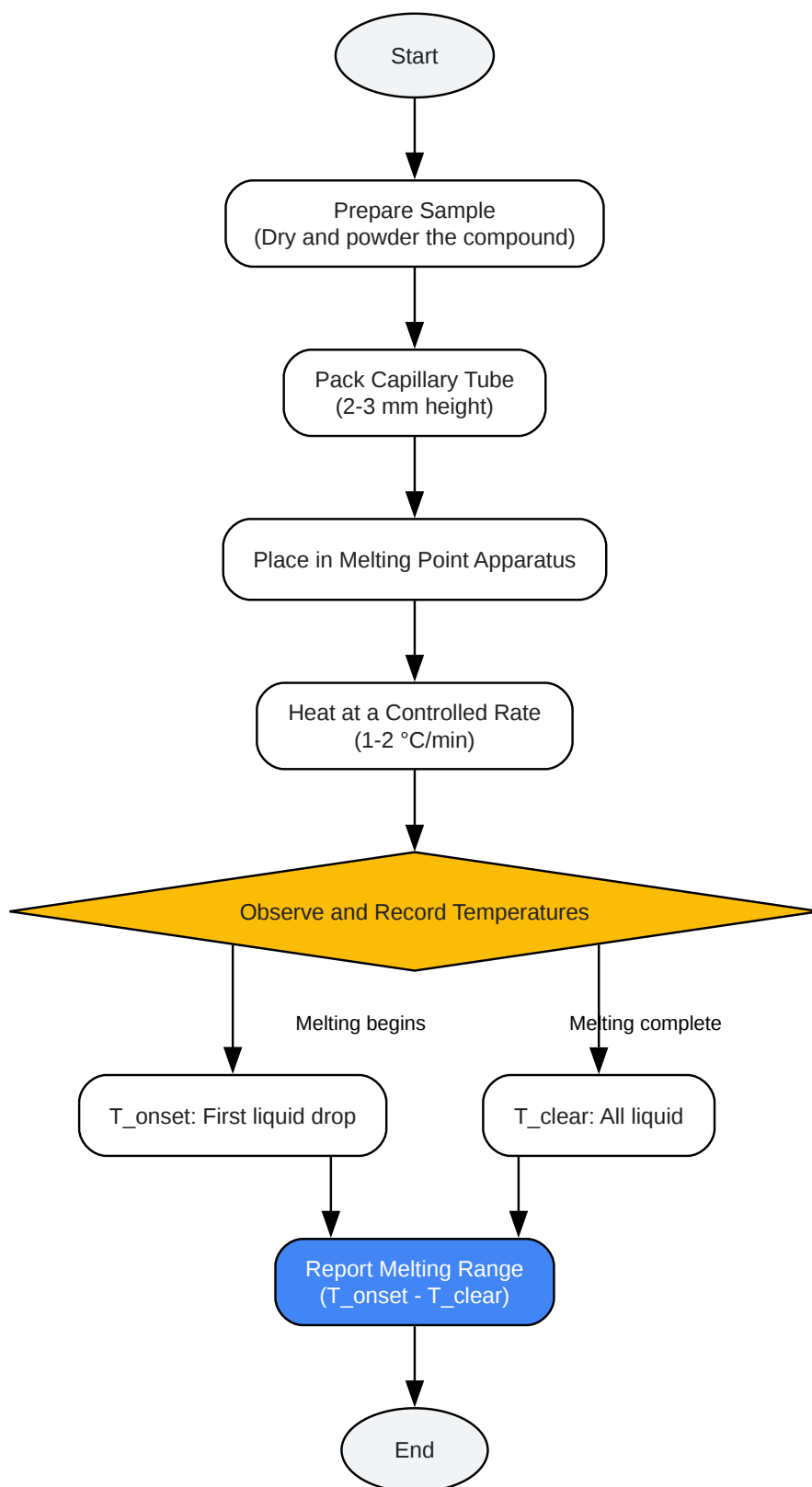
Melting Point Determination (Capillary Method)

This method provides a melting point range, which is indicative of the compound's purity.

Methodology:

- **Sample Preparation:** A small, dry sample of **4-Tert-butyl-1,3-thiazol-2-amine** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.
- **Reporting:** The result is reported as a temperature range (e.g., 98-103 °C).

Workflow for Melting Point Determination



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Caption: Workflow for determining melting point via the capillary method.

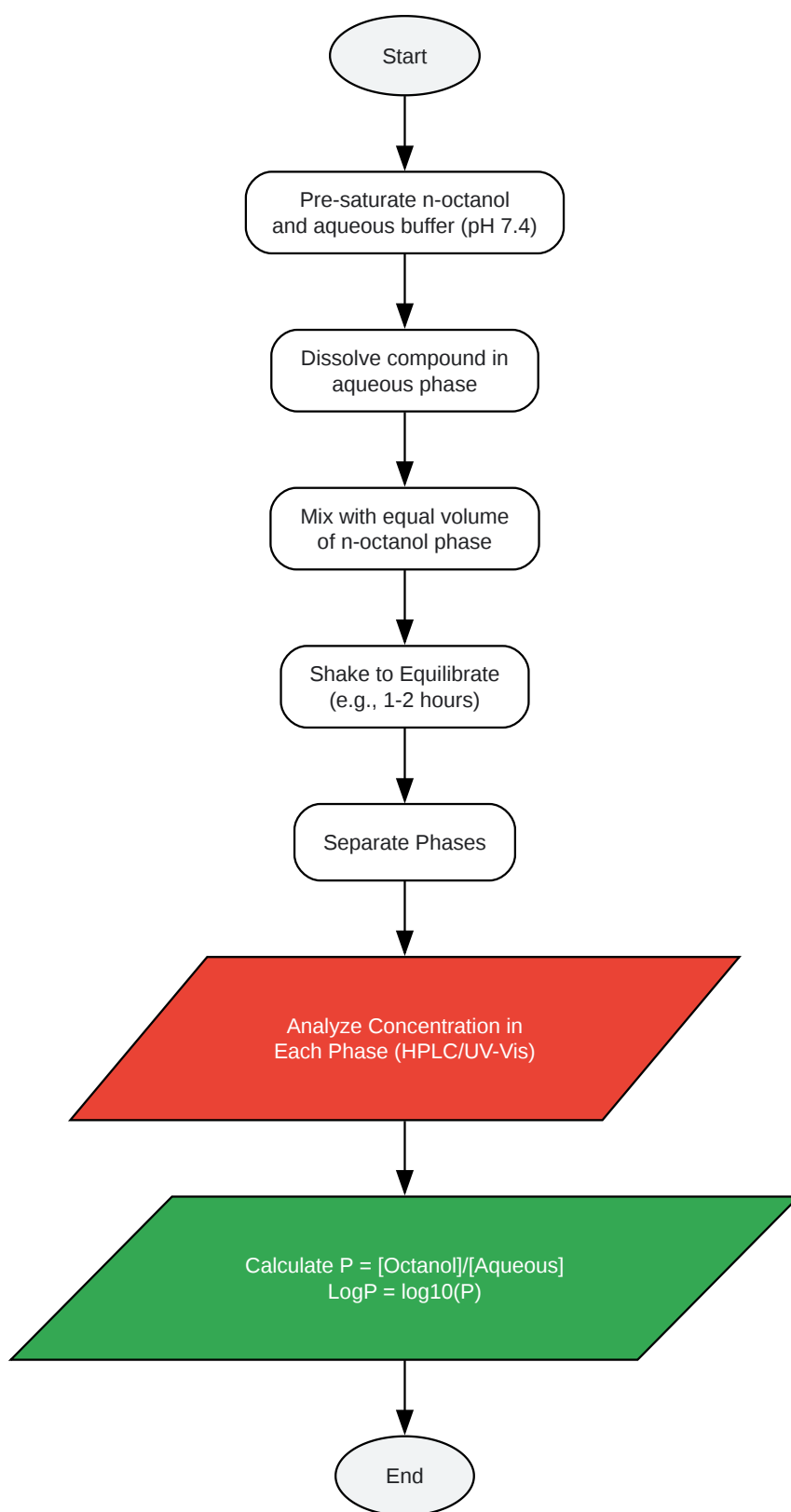
LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[4]

Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing for 24 hours, followed by separation.[5]
- **Sample Dissolution:** A known amount of **4-Tert-butyl-1,3-thiazol-2-amine** is dissolved in the pre-saturated aqueous phase. The concentration should be below the solubility limit.
- **Partitioning:** The aqueous solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
- **Equilibration:** The mixture is agitated (shaken) for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached. The mixture is then allowed to stand until the two phases are clearly separated.
- **Concentration Analysis:** The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Workflow for LogP Determination



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Caption: Workflow for LogP determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.
[\[7\]](#)

Methodology:

- **Sample Preparation:** A precise amount of **4-Tert-butyl-1,3-thiazol-2-amine** is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[\[8\]](#)
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a burette.[\[9\]](#)
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[\[7\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[\[7\]](#)

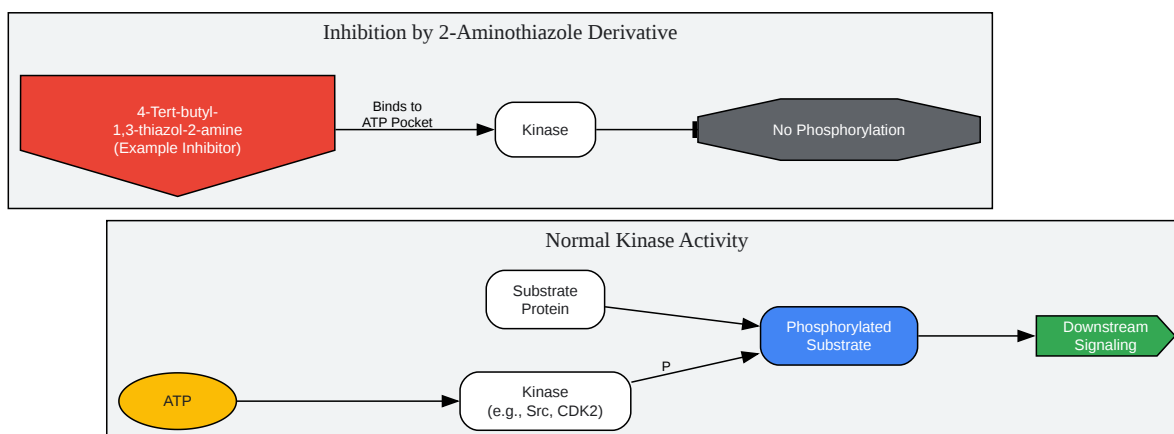
Biological Context: 2-Aminothiazoles as Kinase Inhibitors

While specific signaling pathway interactions for **4-Tert-butyl-1,3-thiazol-2-amine** are not extensively documented, the broader class of 2-aminothiazole derivatives is well-established for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[\[2\]](#)[\[10\]](#) A significant number of these compounds function as kinase inhibitors.[\[11\]](#)[\[12\]](#) Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 2-aminothiazole scaffold serves as a "privileged structure" that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases, such as Src family kinases and Cyclin-Dependent Kinases (CDKs).[\[13\]](#)[\[14\]](#) By blocking the ATP binding site, these

inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival.

Generalized Kinase Inhibition Pathway



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Caption: Generalized pathway showing kinase inhibition by a 2-aminothiazole derivative.

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